s-Triazine, 2,4-bis(dimethylamino)-6-chloro-

CH3CH2NH(C3N3Cl)NHCH2CH3

C7H12ClN5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3CH2NH(C3N3Cl)NHCH2CH3

C7H12ClN5

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Investigation of the Reaction of Chloromethoxy-s-triazines with CH Acids

Scientific Field: Organic Chemistry

Summary of the Application: This research investigated the condensation of 2-chloro-4,6-dimethoxy- and 2,4-dichloro-6-methoxy-s-triazines with sodium derivatives of ethyl esters of acetoacetic and yanoacetic acids and malonedinitrile.

Methods of Application: The condensation was carried out in anhydrous dimethylformamide (DMF) in the absence of protic solvents.

Synthesis of Ni (II) Coordination Polymer

Scientific Field: Inorganic Chemistry

Summary of the Application: A new 1D Ni (II) coordination polymer was synthesized by the reaction of NiSO4·6H2O with 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine (BPT) and SCN− as a linker in an acidic medium.

Methods of Application: The reaction was carried out under reflux conditions.

Results or Outcomes: The BPT ligand underwent acid-mediated hydrolysis by losing one of the pyrazolyl arms, affording the polymeric [Ni (MPT) (H2O) (SCN)2]n complex.

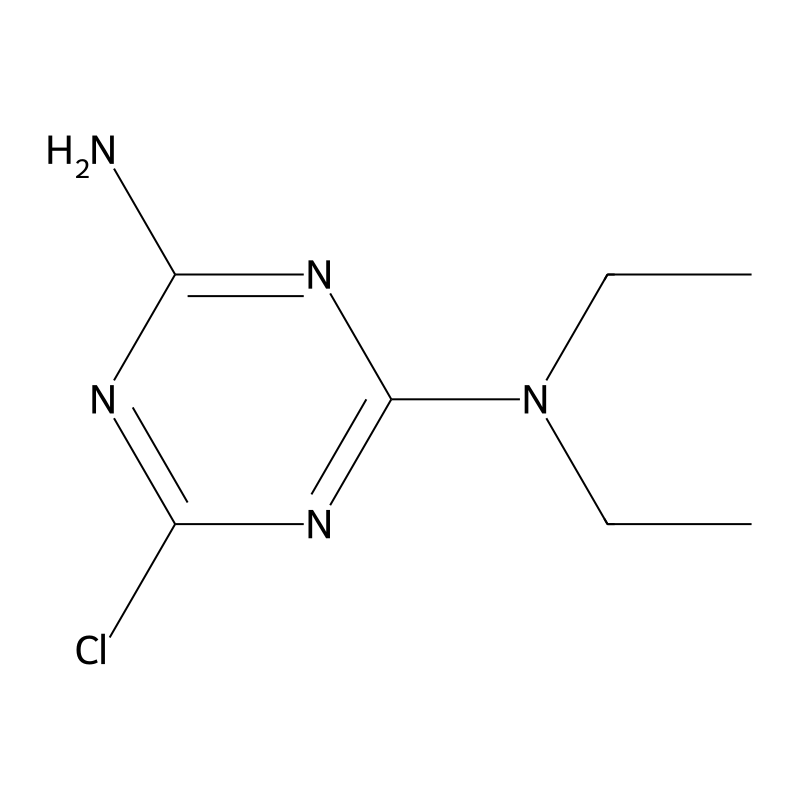

s-Triazine, 2,4-bis(dimethylamino)-6-chloro- is an organic compound with the molecular formula C₇H₁₂ClN₅. It belongs to the class of s-triazines, characterized by a six-membered ring containing three carbon and three nitrogen atoms. The compound features two dimethylamino groups at positions 2 and 4, and a chlorine atom at position 6, contributing to its unique chemical properties and reactivity .

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new compounds.

- Alkylation: The dimethylamino groups can undergo alkylation reactions, which may enhance its biological activity.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.

These reactions are significant in synthesizing derivatives that may exhibit different biological properties or enhanced reactivity .

The compound exhibits notable biological activities, particularly as a potential agent in pest control. It has been shown to interact with various enzymes and proteins, which may contribute to its effectiveness as an insecticide. Specifically, it has been reported to act as a sterilizing agent for house flies . Additionally, its ability to disrupt cellular processes makes it a candidate for further studies in pharmacology and toxicology .

The synthesis of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- typically involves:

- Starting Materials: Utilizing readily available s-triazine derivatives.

- Chlorination: Introducing the chlorine atom at position 6 through chlorination reactions.

- Dimethylamino Group Introduction: Employing methods such as alkylation or amination to attach the dimethylamino groups at positions 2 and 4.

Various synthetic routes have been explored in literature, emphasizing efficiency and yield optimization .

s-Triazine, 2,4-bis(dimethylamino)-6-chloro- finds applications in multiple fields:

- Agriculture: Used as an insecticide due to its effectiveness against pests.

- Pharmaceuticals: Potentially useful in drug development due to its biological activity.

- Chemical Synthesis: Acts as an intermediate in the synthesis of other organic compounds.

Its versatility makes it a valuable compound in both industrial and research settings .

Studies have indicated that s-Triazine, 2,4-bis(dimethylamino)-6-chloro- interacts with various biological macromolecules. Its interactions with enzymes suggest potential mechanisms for its biological activity. Research focusing on these interactions could lead to insights into how this compound affects metabolic pathways in organisms .

Several compounds share structural similarities with s-Triazine, 2,4-bis(dimethylamino)-6-chloro-. Notable examples include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Contains methoxy groups instead of amino | Exhibits different reactivity patterns |

| Melamine | Contains three amino groups | Known for its use in plastics and resins |

| Atrazine | A chlorinated derivative used as herbicide | Similar triazine structure but different applications |

s-Triazine, 2,4-bis(dimethylamino)-6-chloro- is unique due to its specific arrangement of functional groups that enhance its biological activity compared to these similar compounds .

Physical Description

XLogP3

Density

LogP

2.1

Vapor Pressure

Other CAS

122-34-9